molecular formula C8H11FO4 B2951945 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid CAS No. 2287298-76-2

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid

Cat. No.: B2951945
CAS No.: 2287298-76-2
M. Wt: 190.17
InChI Key: MDXKFNBXWXNAKK-AENQLZEMSA-N
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Description

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative characterized by its dicarboxylic acid functionalization, where one carboxylic acid group is esterified. This molecular architecture, featuring a fluorine atom on a cyclobutane ring, is of significant interest in medicinal chemistry and drug discovery. Fluorine incorporation is a common strategy to modulate a compound's physicochemical properties, metabolic stability, and bioavailability . The compound serves as a versatile building block for the synthesis of more complex molecules. Its reactive carboxylic acid and ester groups allow for further derivatization and incorporation into larger molecular frameworks. Researchers can utilize this scaffold to develop novel compounds for various applications, including potential investigation as enzyme inhibitors or for molecular imaging, following the precedent of related fluorinated cyclobutane structures like FACBC (Fluciclovine), which is used in PET imaging for tumor localization . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO4/c1-2-13-6(10)5-3-8(9,4-5)7(11)12/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXKFNBXWXNAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives followed by esterification and carboxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The free carboxylic acid group participates in typical acid-base and nucleophilic acyl substitution reactions. Key transformations include:

Reaction TypeConditionsProductNotes
Esterification Acid catalysis (H₂SO₄), alcoholMixed esters (e.g., methyl ester)Limited by steric hindrance from the cyclobutane ring .
Amide Formation SOCl₂ → RNH₂Cyclobutane-1-carboxamideRequires activation to acid chloride .
Decarboxylation Heat, Ag(I) saltsFluorocyclobutane derivativesPotential radical intermediates (similar to Hunsdiecker–Borodin reactions) .

Mechanistic Insight :
Decarboxylation likely proceeds via a radical pathway due to the stability of cyclobutyl radicals. Fluorine’s electron-withdrawing effect may stabilize transition states, enhancing reaction rates .

Ester Group Transformations

The ethoxycarbonyl moiety undergoes hydrolysis and transesterification:

Reaction TypeConditionsProductYield/Selectivity
Hydrolysis (Acidic) HCl/H₂O, reflux1-Fluorocyclobutane-1,3-dicarboxylic acidSelective cleavage of ester over acid .
Hydrolysis (Basic) NaOH, aqueous THFSodium carboxylateFull conversion under mild conditions .
Transesterification ROH, acid catalysisAlternate esters (e.g., methyl)Limited by steric bulk of cyclobutane .

Key Observation :
The ester group’s hydrolysis is more facile than the carboxylic acid’s due to reduced steric hindrance and electronic activation by the fluorine .

Fluorine-Directed Reactivity

The fluorine atom influences regioselectivity and stability:

  • Ring-Opening Reactions : No evidence of spontaneous ring-opening under thermal or photolytic conditions, likely due to fluorine’s stabilizing effect on the cyclobutane ring .

  • Nucleophilic Substitution : Fluorine’s poor leaving-group ability precludes direct substitution. Instead, radical pathways (e.g., with AgBr or I₂) dominate, forming halogenated derivatives .

Example Reaction :
Under Hunsdiecker–Borodin conditions (AgBr, Br₂), decarboxylative bromination yields 1-bromo-3-ethoxycarbonylcyclobutane, albeit in low yields due to competing ester decomposition .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 150°C via decarboxylation and ester pyrolysis .

  • Photolytic Sensitivity : UV light induces radical formation, leading to dimerization or ring contraction products .

Scientific Research Applications

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorocyclobutane-1-carboxylic acid
  • 1-Ethoxycarbonyl-3-fluorocyclobutane
  • Cyclobutane-1-carboxylic acid derivatives

Uniqueness

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid stands out due to its unique combination of fluorine and ethoxycarbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid (EFCA) is a synthetic compound with a molecular formula of C8_8H11_{11}FO4_4. Its unique structure, featuring both ethoxycarbonyl and fluorine groups, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and biochemistry.

EFCA is synthesized through a series of chemical reactions involving the fluorination of cyclobutane derivatives, followed by esterification and carboxylation. The synthesis typically requires specific reagents and conditions to achieve high yields and purity. Notably, the introduction of the fluorine atom enhances the compound's biological activity by potentially increasing its binding affinity to biological targets .

The biological activity of EFCA is largely attributed to its interactions with various molecular targets. The presence of the fluorine atom can enhance the compound's lipophilicity, facilitating its penetration into cell membranes and interaction with enzymes or receptors involved in metabolic pathways. Ongoing research aims to elucidate these specific interactions and their implications for therapeutic applications .

Research Findings

  • Tumor Imaging : EFCA has been investigated as a potential radiotracer for positron emission tomography (PET) imaging in oncology. Its analog, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), has shown promise in localizing tumors, particularly in prostate cancer. In clinical studies, FACBC exhibited significant uptake in tumor tissues compared to normal brain tissue, indicating its utility in cancer diagnostics .
  • Physiological Uptake Patterns : A comprehensive review of clinical trials involving FACBC highlighted common physiological uptake patterns and incidental findings during PET scans. This information is crucial for interpreting imaging results and understanding the pharmacokinetics of EFCA derivatives .
  • Case Studies : Specific case studies have documented the efficacy of FACBC in visualizing residual glioblastoma multiforme in patients post-radiation therapy. These studies demonstrated that FACBC could differentiate between tumor and normal brain tissue effectively, with a notable tumor-to-normal tissue ratio observed during imaging .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Fluorocyclobutane-1-carboxylic acidStructureLimited studies; primarily used as a synthetic intermediate.
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)StructureEstablished PET radiotracer for tumor imaging; significant uptake in cancerous tissues.
Cyclobutane-1-carboxylic acid derivativesStructureVarious applications in synthetic chemistry; less focus on biological activity compared to EFCA.

Potential Therapeutic Applications

The exploration of EFCA's biological activity suggests potential therapeutic applications beyond imaging:

  • Cancer Treatment : Given its promising imaging capabilities, further research could explore EFCA's role as a therapeutic agent in targeted cancer therapies.
  • Biochemical Probes : EFCA may serve as a biochemical probe to study metabolic pathways or enzyme activities due to its unique structural features .

Q & A

Q. What are the recommended synthetic routes for 3-ethoxycarbonyl-1-fluorocyclobutane-1-carboxylic acid, and what key experimental parameters influence yield?

Methodological Answer: The synthesis of fluorinated cyclobutane derivatives typically involves cyclization and fluorination steps. For analogous compounds like 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid (C₉H₁₂F₂O₄), cyclobutane ring formation is achieved via [2+2] photocycloaddition or transition-metal-catalyzed cyclization . Fluorination can be performed using electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH (6–8) to avoid side reactions. Key parameters include:

  • Temperature: Maintained below 0°C during fluorination to prevent ring-opening.
  • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95% by HPLC) .

Q. How can the stereochemical integrity of the fluorinated cyclobutane ring be verified during synthesis?

Methodological Answer: Stereochemical control is critical due to the ring strain in cyclobutanes. For chiral analogs like (1R,3R)-3-fluoro-1-phenylcyclobutane-1-carboxylic acid (C₁₁H₁₁FO₂), techniques include:

  • Chiral HPLC: Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography: Single-crystal analysis confirms absolute configuration, as demonstrated in studies leveraging synchrotron facilities (e.g., Advanced Photon Source) .
  • NMR Spectroscopy: 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR coupling constants (e.g., 3JHF^3J_{HF}) provide insights into diastereomeric ratios .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the fluorinated cyclobutane core in nucleophilic or electrophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and electronic effects. For example:

  • Electrophilic Fluorination: Fukui indices identify nucleophilic sites prone to fluorination.
  • Ring Strain Analysis: Strain energy calculations (~25 kcal/mol for cyclobutanes) explain enhanced reactivity compared to cyclohexanes .
    Software suites like Gaussian or ORCA are recommended, with solvent effects modeled using COSMO-RS .

Q. How can contradictions in reported spectroscopic data (e.g., 13C^{13}\text{C}13C-NMR shifts) for fluorocyclobutane derivatives be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Standardized Conditions: Acquire spectra in deuterated DMSO or CDCl₃ at 25°C.
  • Cross-Validation: Compare with high-resolution mass spectrometry (HRMS) and IR data (e.g., carbonyl stretching at ~1700 cm⁻¹) .
  • Dynamic NMR: Variable-temperature 19F^{19}\text{F}-NMR detects conformational exchange in fluorinated rings .

Q. What experimental designs are effective for studying the environmental persistence of this compound?

Methodological Answer: Ecotoxicity studies require:

  • Biodegradation Assays: OECD 301F (Ready Biodegradability) in activated sludge, monitoring fluoride release via ion chromatography.
  • Photolysis: Expose aqueous solutions to UV light (254 nm) and analyze degradation products by LC-MS/MS .
  • Soil Mobility: Batch adsorption tests (OECD 106) using loamy sand, quantified via HPLC-UV .

Methodological Challenges and Solutions

Q. How can researchers address the lack of toxicity data for fluorinated cyclobutane derivatives?

Methodological Answer:

  • In Silico Prediction: Tools like TEST (Toxicity Estimation Software Tool) estimate acute toxicity (e.g., LD₅₀).
  • In Vitro Assays: HepG2 cell viability assays (MTT protocol) assess cytotoxicity at 24–72 hr exposures .
  • Caution: Follow OSHA guidelines for handling, including fume hoods and PPE, as recommended for incompletely characterized substances .

Q. What strategies improve the reproducibility of fluorocyclobutane synthesis across different laboratories?

Methodological Answer:

  • Detailed Protocols: Specify reagent grades (e.g., anhydrous solvents, >98% purity Selectfluor).
  • Quality Control: Include internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .
  • Collaborative Validation: Multi-lab studies using shared reference samples, as seen in CAS Common Chemistry initiatives .

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